1,2-Bis(diethylphosphino)ethane
Overview
Description
1,2-Bis(diethylphosphino)ethane is an organophosphorus compound with the molecular formula C10H24P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science.
Preparation Methods
1,2-Bis(diethylphosphino)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichloroethane with sodium diethylphosphide. The reaction proceeds as follows:
[ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{NaP(Et)}_2 \rightarrow \text{Et}_2\text{PCH}_2\text{CH}_2\text{PEt}_2 + 2 \text{NaCl} ]
Another method involves the reaction of 1,2-bis(dichlorophosphino)ethane with diethylamine in the presence of a base. This method is often used for industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
1,2-Bis(diethylphosphino)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can undergo substitution reactions with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like methyl iodide. Major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines.
Scientific Research Applications
1,2-Bis(diethylphosphino)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.
Biology: The compound is used in the study of metalloproteins and enzyme mimics.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(diethylphosphino)ethane involves its ability to coordinate with metal centers. The two phosphine groups can form bonds with a metal atom, creating a stable complex. This coordination can alter the electronic properties of the metal, making it more reactive and suitable for catalysis. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
1,2-Bis(diethylphosphino)ethane can be compared with other similar compounds, such as:
1,2-Bis(dimethylphosphino)ethane: This compound has methyl groups instead of ethyl groups, making it less bulky and more basic.
Bis(dicyclohexylphosphino)ethane: This compound is bulkier due to the cyclohexyl groups, which can affect its coordination properties.
The uniqueness of this compound lies in its balance of steric and electronic properties, making it versatile for various applications in coordination chemistry and catalysis.
Properties
IUPAC Name |
2-diethylphosphanylethyl(diethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24P2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOCUERTSIJEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CCP(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214324 | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6411-21-8 | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006411218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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